molecular formula C15H14Cl2N2OS B4648793 N-(2,4-dichlorobenzyl)-N'-[3-(methylthio)phenyl]urea

N-(2,4-dichlorobenzyl)-N'-[3-(methylthio)phenyl]urea

Cat. No. B4648793
M. Wt: 341.3 g/mol
InChI Key: LCTALAHGRSTRAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorobenzyl)-N'-[3-(methylthio)phenyl]urea, also known as Diuron, is a herbicide that is widely used for controlling weeds in crops such as cotton, sugarcane, and citrus. It was first introduced in the 1950s and has since become a popular herbicide due to its effectiveness in controlling a wide range of weed species.

Mechanism of Action

N-(2,4-dichlorobenzyl)-N'-[3-(methylthio)phenyl]urea works by inhibiting photosynthesis in plants. It binds to the D1 protein of photosystem II, which is responsible for the light-dependent reactions of photosynthesis. This results in the inhibition of electron transport and the production of ATP and NADPH, which are essential for plant growth and survival.
Biochemical and Physiological Effects:
N-(2,4-dichlorobenzyl)-N'-[3-(methylthio)phenyl]urea has been found to have both short-term and long-term effects on plants. In the short term, it causes a reduction in photosynthesis and growth, which leads to the death of the plant. In the long term, it can cause changes in the soil microbial community and affect the nutrient cycling in the ecosystem.

Advantages and Limitations for Lab Experiments

N-(2,4-dichlorobenzyl)-N'-[3-(methylthio)phenyl]urea is a widely used herbicide and has been extensively studied in the laboratory. It is relatively easy to obtain and has a long shelf life, which makes it a convenient herbicide for laboratory experiments. However, it is important to note that the effects of N-(2,4-dichlorobenzyl)-N'-[3-(methylthio)phenyl]urea on plants can vary depending on the species and environmental conditions, which can make it challenging to interpret the results of laboratory experiments.

Future Directions

There are several areas of future research that could be explored with N-(2,4-dichlorobenzyl)-N'-[3-(methylthio)phenyl]urea. One area is the development of new herbicides that are more effective and have fewer environmental impacts than N-(2,4-dichlorobenzyl)-N'-[3-(methylthio)phenyl]urea. Another area is the study of the long-term effects of N-(2,4-dichlorobenzyl)-N'-[3-(methylthio)phenyl]urea on soil microbial communities and nutrient cycling. Additionally, more research is needed to understand the mechanisms of resistance in weeds to N-(2,4-dichlorobenzyl)-N'-[3-(methylthio)phenyl]urea and to develop strategies for managing herbicide-resistant weeds. Overall, N-(2,4-dichlorobenzyl)-N'-[3-(methylthio)phenyl]urea is a valuable tool for controlling weeds in agriculture and non-crop areas, and continued research is needed to improve its effectiveness and minimize its environmental impacts.

Scientific Research Applications

N-(2,4-dichlorobenzyl)-N'-[3-(methylthio)phenyl]urea has been extensively studied for its herbicidal properties. It is used to control a wide range of weed species, including annual and perennial grasses, broadleaf weeds, and sedges. N-(2,4-dichlorobenzyl)-N'-[3-(methylthio)phenyl]urea has been found to be effective in controlling weeds in crops such as cotton, sugarcane, and citrus. It is also used in non-crop areas such as roadsides, railways, and industrial sites.

properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-3-(3-methylsulfanylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2OS/c1-21-13-4-2-3-12(8-13)19-15(20)18-9-10-5-6-11(16)7-14(10)17/h2-8H,9H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTALAHGRSTRAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)NCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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